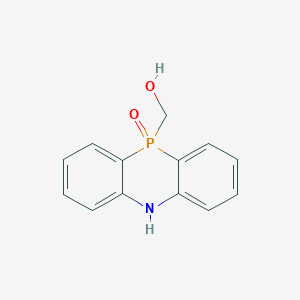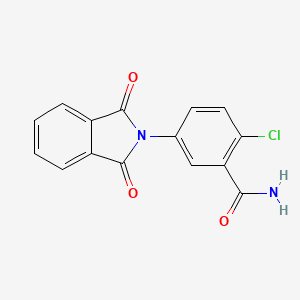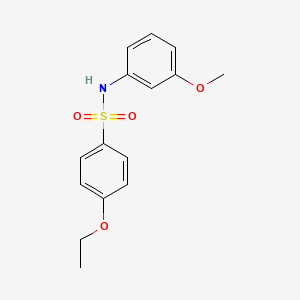
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide, also known as DAS-181, is a novel antiviral drug that has shown promising results in preclinical studies for the treatment of various respiratory viral infections. DAS-181 is a small molecule inhibitor that targets the sialic acid receptors on the surface of host cells, which are used by many respiratory viruses to enter and infect the cells.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide works by binding to the sialic acid receptors on the surface of host cells, which are used by many respiratory viruses to enter and infect the cells. By blocking these receptors, N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide prevents the viruses from attaching to and entering the cells, thereby inhibiting viral replication and reducing viral titers.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been shown to be well-tolerated and safe in preclinical studies, with no significant adverse effects observed. N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide is a small molecule inhibitor that does not interact with host proteins or affect host cell functions. Therefore, it does not cause any significant biochemical or physiological effects in the host cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has several advantages for lab experiments, including its high potency, broad-spectrum antiviral activity, and low toxicity. N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can be easily synthesized in large quantities and is stable under a wide range of conditions. However, N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has some limitations, including its limited solubility in aqueous solutions and its potential for developing resistance in viral strains.
Zukünftige Richtungen
There are several potential future directions for the development and application of N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide. One direction is to further optimize the synthesis method to improve the yield and purity of the product. Another direction is to conduct clinical trials to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide in humans. Additionally, N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide could be combined with other antiviral drugs or used in combination therapy to enhance its antiviral activity and reduce the risk of developing resistance. Finally, N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide could be used as a prophylactic agent to prevent respiratory viral infections in high-risk populations, such as immunocompromised individuals or healthcare workers.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide involves several steps, including the reaction of 2,4-dimethoxyaniline with 2,5-difluorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with ammonia. The final product is obtained by crystallization and purification. The synthesis method has been optimized to produce N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide in high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been extensively studied in preclinical models for its antiviral activity against various respiratory viruses, including influenza virus, parainfluenza virus, and respiratory syncytial virus. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can effectively inhibit viral replication and reduce viral titers in infected cells. In vivo studies in animal models have demonstrated that N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can reduce viral loads, alleviate symptoms, and improve survival rates in infected animals.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-10-4-6-12(13(8-10)21-2)17-22(18,19)14-7-9(15)3-5-11(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTVNCOHSDEZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)


![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)
![N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)


![3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5762599.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5762601.png)
![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)
![1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5762641.png)